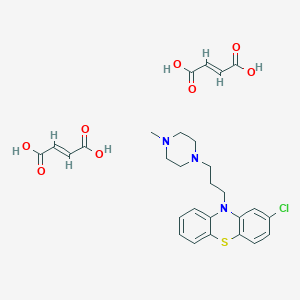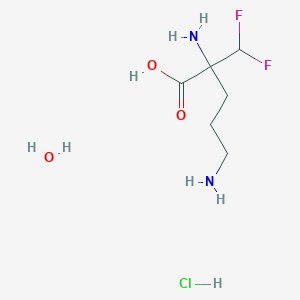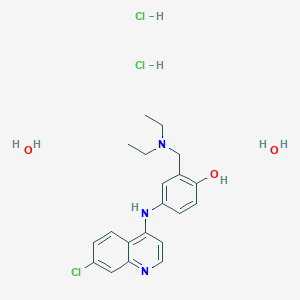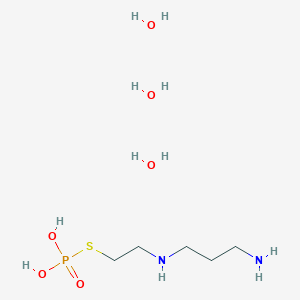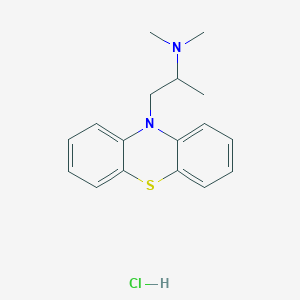
盐酸异丙嗪
概述
描述
Promethazine hydrochloride is a first-generation antihistamine belonging to the phenothiazine class of compounds. It is widely used for its sedative, antiemetic, and antihistaminic properties. This compound is commonly prescribed to treat allergies, motion sickness, nausea, and vomiting. It is also used as a preoperative sedative and to enhance the effects of analgesics .
科学研究应用
Promethazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: Promethazine is used in studies related to histamine receptors and their role in allergic reactions.
Medicine: It is extensively used in clinical research for its antihistaminic, antiemetic, and sedative properties.
作用机制
Promethazine hydrochloride exerts its effects by antagonizing several receptors:
Histamine H1 receptors: It blocks these receptors, preventing the action of histamine and thereby reducing allergic symptoms.
Dopamine receptors: Promethazine has weak antagonistic effects on dopamine receptors, contributing to its antiemetic properties.
Muscarinic receptors: It also has anticholinergic effects, which contribute to its sedative properties.
安全和危害
Promethazine hydrochloride can cause side effects that may impair your thinking or reactions. It should not be given to a child younger than 2 years old as it can cause severe breathing problems or death in very young children . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .
生化分析
Biochemical Properties
Promethazine hydrochloride interacts with a variety of receptors, including histamine H1 receptors . By antagonizing these receptors, it can induce sedation, reduce pain, and treat allergic reactions . The compound’s effects generally last 4-6 hours but can last up to 12 hours .
Cellular Effects
Promethazine hydrochloride has a variety of effects on cells. It can cause central nervous system depression, resulting in sedation . It can also cause drowsiness, the most prominent central nervous system effect of this drug .
Molecular Mechanism
Promethazine hydrochloride exerts its effects at the molecular level predominantly through the antagonism of histamine H1 receptors . This antagonism can induce sedation, reduce pain, and treat allergic reactions .
Temporal Effects in Laboratory Settings
The effects of Promethazine hydrochloride generally last 4-6 hours but can last up to 12 hours . Over time, the compound is predominantly metabolized to promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite .
Dosage Effects in Animal Models
In animal models, Promethazine hydrochloride has been shown to reduce worm burden, egg production, hepatomegaly, and splenomegaly in a Schistosomiasis animal model . The treatment was introduced at an oral dose of 100 mg/kg of body weight for five successive days .
Metabolic Pathways
Promethazine hydrochloride is predominantly metabolized to promethazine sulfoxide, and minorly to desmethylpromethazine and a hydroxy metabolite . Hydroxylation of promethazine is predominantly mediated by CYP2D6 .
Transport and Distribution
Promethazine hydrochloride is highly plasma protein bound (80–90%) with a large volume of distribution . The renal clearance of the sulfoxide approached the glomerular filtration rate, being 90 mL/min while that of promethazine was only 5.9 mL/min, suggesting significant tubular reabsorption .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of promethazine hydrochloride involves several steps:
Reaction of diethylamine and epoxypropane: This reaction produces 1-diethylamino-2-propanol.
Reaction of 1-diethylamino-2-propanol with thionyl chloride and toluene: This step yields 1-diethylamino-2-chloropropane.
Reaction of 1-diethylamino-2-chloropropane with phenothiazine: This produces crude promethazine.
Purification and salification: The crude promethazine is purified and then reacted with hydrochloric acid to form promethazine hydrochloride
Industrial Production Methods: In industrial settings, the production of high-purity promethazine hydrochloride involves controlling raw material dosages, reaction temperatures, and pH levels. The process includes steps such as refluxing, neutralization, crystallization, and salification to ensure high yield and purity .
化学反应分析
Promethazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Promethazine can be oxidized to form sulfoxides.
Reduction: Reduction reactions can convert sulfoxides back to promethazine.
Substitution: Promethazine can undergo substitution reactions, particularly at the nitrogen atom in its structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are sulfoxides and reduced promethazine .
相似化合物的比较
Promethazine hydrochloride is unique due to its combination of antihistaminic, antiemetic, and sedative properties. Similar compounds include:
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Diphenhydramine: A first-generation antihistamine with sedative effects.
Dimenhydrinate: Used primarily for motion sickness and nausea.
Promethazine hydrochloride stands out due to its broad range of applications and its effectiveness in treating multiple conditions.
属性
IUPAC Name |
N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPDBLUZJRXNNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S.ClH, C17H21ClN2S | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021192 | |
| Record name | Promethazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992) | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
58-33-3 | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Promethazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Promethazine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10H-Phenothiazine-10-ethanamine, N,N,.alpha.-trimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Promethazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Promethazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R61ZEH7I1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
446 to 450 °F (decomposes) (NTP, 1992) | |
| Record name | PROMETHAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20957 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Promethazine hydrochloride?
A1: Promethazine hydrochloride primarily acts as a competitive antagonist at histamine H1 receptors. [] This means it binds to these receptors, preventing histamine from binding and exerting its effects. []
Q2: What are the downstream effects of Promethazine hydrochloride binding to H1 receptors?
A2: By blocking H1 receptors, Promethazine hydrochloride reduces the effects of histamine, which include smooth muscle contraction, vasodilation, and increased capillary permeability. This leads to its antihistaminic, sedative, anti-motion sickness, antiemetic, and anticholinergic effects. [, ]
Q3: What is the molecular formula and weight of Promethazine hydrochloride?
A3: Promethazine hydrochloride has a molecular formula of C17H20N2S·HCl and a molecular weight of 319.87 g/mol. []
Q4: Is there any spectroscopic data available regarding Promethazine hydrochloride?
A4: Several studies utilize various spectroscopic techniques for analysis, including:
- UV-Vis Spectrophotometry: Used for quantification in pharmaceutical formulations based on characteristic absorption wavelengths. [, , ]
- Near-Infrared Spectrometry: Employed for simultaneous determination of Promethazine hydrochloride with other compounds. []
Q5: What is known about the stability of Promethazine hydrochloride in intravenous solutions?
A5: Promethazine hydrochloride's stability in sodium chloride 0.9% solution has been investigated. Shelf-life was determined under various light and temperature conditions, showing degradation under UV and fluorescent light. []
Q6: Has the compatibility of Promethazine hydrochloride with other drugs during Y-site administration been studied?
A6: Yes, studies demonstrate the physical compatibility and chemical stability of Promethazine hydrochloride with metoclopramide hydrochloride and palonosetron hydrochloride during simulated Y-site administration. []
Q7: Are there alternative bases to traditional suppository bases for Promethazine hydrochloride formulations?
A7: Research suggests Irvingia gabonensis seed fat extract (dika fat) shows promise as a suppository base, exhibiting favorable physicochemical properties compared to cocoa butter, macrogol, and beeswax. []
Q8: Does the available research discuss the catalytic properties of Promethazine hydrochloride?
A8: The provided research papers primarily focus on the pharmaceutical applications of Promethazine hydrochloride, and do not delve into its catalytic properties.
Q9: Is there any information available on the computational chemistry studies related to Promethazine hydrochloride?
A9: The provided papers primarily focus on experimental analysis and do not include computational studies on Promethazine hydrochloride.
Q10: Does the research explore the structure-activity relationship of Promethazine hydrochloride and its derivatives?
A10: The provided research primarily focuses on Promethazine hydrochloride itself and does not delve into the SAR of its derivatives.
Q11: How does light exposure impact the stability of Promethazine hydrochloride?
A11: Studies show that Promethazine hydrochloride is susceptible to photodegradation. Exposure to UV and fluorescent light significantly reduce its shelf-life. [, ]
Q12: What strategies are explored for improving the bioavailability of Promethazine hydrochloride?
A12: Researchers have investigated transdermal drug delivery systems, specifically patches and gels, as a means to enhance Promethazine hydrochloride bioavailability by bypassing first-pass metabolism. [, ]
Q13: What types of polymers have been investigated for use in Promethazine hydrochloride transdermal patches?
A13: Hydropropyl methylcellulose (HPMC) polymers, particularly HPMC E5, HPMC E50, and HPMC E15, have been explored as potential matrix-forming agents in Promethazine hydrochloride transdermal patches. []
Q14: Are there formulations of Promethazine hydrochloride that offer faster disintegration and dissolution?
A14: Research highlights the successful development of Promethazine hydrochloride orally disintegrating tablets, offering significantly faster disintegration and dissolution compared to conventional tablets. []
Q15: Does the research discuss SHE regulations specific to Promethazine hydrochloride?
A15: The research papers primarily focus on analytical methods, formulations, and efficacy, and do not delve into specific SHE regulations related to Promethazine hydrochloride.
Q16: What is the bioavailability of Promethazine hydrochloride when administered orally?
A16: Despite having high permeability, the absolute oral bioavailability of Promethazine hydrochloride is only around 25% due to significant first-pass metabolism in the liver. [, ]
Q17: Has the bioequivalence of different Promethazine hydrochloride formulations been investigated?
A17: Yes, a human study compared the pharmacokinetic profiles of Promethazine hydrochloride suppositories (polyethylene glycol and cocoa butter-white wax based) and oral syrup, demonstrating bioequivalence between the syrup and polyethylene glycol suppositories. []
Q18: Are there any animal studies on the use of Promethazine hydrochloride for local anesthesia?
A18: While not specifically mentioned in the provided abstracts, one study mentions that the topical anesthetic value of Promethazine hydrochloride has been recognized and utilized for some time. []
Q19: Has Promethazine hydrochloride been investigated for its potential to reduce agitation in children during traumatic ocular examinations?
A19: Yes, a clinical trial found that administering Promethazine hydrochloride cough syrup to children before traumatic ocular examinations significantly reduced agitation levels compared to a placebo group. []
Q20: What is the effectiveness of combining Promethazine hydrochloride with cinepazide maleate in treating acute vertigo?
A20: Clinical studies indicate that this combination therapy demonstrates significant efficacy in managing acute vertigo, leading to faster symptom relief and improved quality of life compared to cinepazide maleate alone. [, ]
Q21: Does the research address the development of resistance to Promethazine hydrochloride?
A21: The provided research primarily focuses on analytical methods, formulations, and immediate effects, and does not delve into the development of resistance to Promethazine hydrochloride.
Q22: What are the potential risks associated with improper administration of Promethazine hydrochloride?
A22: While not extensively discussed in these abstracts, one study mentions that improper dilution or rapid administration of Promethazine hydrochloride can cause irreversible tissue damage, especially in cases of perivascular extravasation or unintentional intraarterial injection. []
Q23: What toxicological studies have been conducted on Promethazine hydrochloride?
A23: A comprehensive study by the National Toxicology Program (NTP) investigated the toxicology and carcinogenicity of Promethazine hydrochloride in rats and mice through long-term oral administration. []
Q24: What were the findings of the NTP study on the potential carcinogenicity of Promethazine hydrochloride?
A24: The NTP study found no evidence of carcinogenic activity in either rats or mice receiving Promethazine hydrochloride at the tested doses and durations. []
Q25: Are there efforts to develop targeted delivery systems for Promethazine hydrochloride?
A25: One study explored mucoadhesive microspheres of Promethazine hydrochloride for intranasal delivery, aiming to bypass first-pass metabolism and enhance its therapeutic efficacy for hypercholesterolemia. []
Q26: Does the research explore any biomarkers related to Promethazine hydrochloride's efficacy or safety?
A26: The provided research focuses on analytical methods, formulations, and clinical applications, and does not explore biomarkers associated with Promethazine hydrochloride.
Q27: What analytical techniques are commonly used to quantify Promethazine hydrochloride?
A27: Several methods are employed for quantifying Promethazine hydrochloride, including:
- High-Performance Liquid Chromatography (HPLC): Widely used for both single and multi-component analysis in various matrices, including pharmaceuticals and biological samples. [, , , , , ]
- Gas Liquid Chromatography (GLC): Employed with an electrolytic conductivity detector for separating and quantifying Promethazine hydrochloride in pharmaceutical formulations. [, ]
- Spectrophotometry: Utilized for quantifying Promethazine hydrochloride based on its characteristic absorption spectra after specific chemical reactions. [, , , , , ]
- Flame Emission Spectrophotometry: Employed for quantifying Promethazine hydrochloride after its reaction with potassium dichromate, which enhances potassium emission intensity. []
- Resonance Light Scattering Technique: Offers high sensitivity in quantifying Promethazine hydrochloride by measuring the enhanced light scattering of a dye (Eosin B) in its presence. []
- Chemiluminescence Detection: Used in flow injection analysis, where the chemiluminescent reaction between Promethazine hydrochloride and cerium (IV) enables its detection. []
- Nephelometric Titration: A highly accurate method based on the formation of a Promethazine hydrochloride-tetraphenylboron colloid, the turbidity of which changes during titration with sodium tetraphenylboron. []
- Anodic Stripping Voltammetry: Involves pre-concentrating Promethazine hydrochloride on the surface of a modified electrode before stripping it off, generating a current proportional to its concentration. []
Q28: Does the research discuss the environmental impact or degradation pathways of Promethazine hydrochloride?
A28: The provided research primarily focuses on the pharmaceutical aspects and analytical techniques related to Promethazine hydrochloride and doesn't include information about its environmental impact or degradation.
Q29: What parameters are typically considered when validating analytical methods for Promethazine hydrochloride?
A30: Analytical methods employed for Promethazine hydrochloride quantification undergo rigorous validation, ensuring accuracy, precision (repeatability and reproducibility), linearity, range, limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness. [, , , , , , , , , , , , , , , , , , ] These parameters ensure the method's suitability for its intended purpose.
Q30: How is the quality of Promethazine hydrochloride raw material and finished products ensured?
A31: Quality control measures involve adherence to strict pharmacopoeial standards and guidelines. Various tests are conducted throughout the manufacturing process to ensure the identity, purity, potency, and stability of Promethazine hydrochloride raw material and finished products. [, , , ]
Q31: Does Promethazine hydrochloride elicit any significant immunological responses?
A31: The provided research primarily focuses on Promethazine hydrochloride's pharmacological properties, analytical techniques, and formulations, without specific details on its potential to induce immunological responses.
Q32: Does the research provide insights into Promethazine hydrochloride's interactions with drug transporters or metabolizing enzymes?
A33: While the research acknowledges the significant first-pass metabolism of Promethazine hydrochloride, it doesn't delve into specific interactions with drug transporters or detail the enzymes involved in its metabolism. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



